molecular formula C11H12N4O2 B8773563 5-Nitro-2-(piperazin-1-yl)benzonitrile CAS No. 288251-86-5

5-Nitro-2-(piperazin-1-yl)benzonitrile

Cat. No. B8773563
CAS RN: 288251-86-5
M. Wt: 232.24 g/mol
InChI Key: LAZSCXFXUBMGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(piperazin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. It is also known as 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile with a molecular weight of 308.33 .


Physical And Chemical Properties Analysis

5-Nitro-2-(piperazin-1-yl)benzonitrile is a solid compound . A related compound, 5-nitro-2-(piperazin-1-yl)benzoic acid, has a melting point of 295 degrees Celsius .

Future Directions

Future research could focus on the synthesis and in vitro anticancer evaluation of functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles . These compounds have shown diverse biological activities, making them attractive targets in medicinal chemistry .

properties

CAS RN

288251-86-5

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5-nitro-2-piperazin-1-ylbenzonitrile

InChI

InChI=1S/C11H12N4O2/c12-8-9-7-10(15(16)17)1-2-11(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

LAZSCXFXUBMGGC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-5-nitrobenzonitrile (1 g) and piperazine (2.12 g) in ethylene glycol monomethyl ether (5 mL) was heated at 60° C. for 30 minutes. After cooling to room temperature, H2O was added (50 mL) and the solution extracted with CH2Cl2 (3×25 mL). The combined organic layers were washed with H2O, dried over Na2SO4 and evaporated to dryness to give 1.27 g (99%) of the desired compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.